molecular formula C18H30O B12650857 2,4,5-Tri-tert-butylphenol CAS No. 83875-92-7

2,4,5-Tri-tert-butylphenol

Cat. No.: B12650857
CAS No.: 83875-92-7
M. Wt: 262.4 g/mol
InChI Key: XRXSBCHCLGSTHW-UHFFFAOYSA-N
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Description

2,4,5-Tri-tert-butylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of three tert-butyl groups attached to the benzene ring at the 2, 4, and 5 positions. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Tri-tert-butylphenol typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions include:

    Temperature: 70-100°C

    Reaction Time: 4-8 hours

    Catalyst: Acid catalyst (e.g., sulfuric acid)

The process involves heating and mixing phenol with the catalyst, followed by the addition of isobutylene. The reaction mixture is then neutralized, crystallized, washed, filtered, and dried to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction parameters to minimize side products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Tri-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenoxy radicals.

    Substitution: Electrophilic substitution reactions can occur, although the steric hindrance from the tert-butyl groups can limit the reactivity.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reaction Conditions: Reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired product formation.

Major Products

The major products formed from these reactions include oxidized phenolic compounds and substituted phenols, depending on the specific reagents and conditions used .

Scientific Research Applications

2,4,5-Tri-tert-butylphenol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4,5-Tri-tert-butylphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are stabilized by the phenolic structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tri-tert-butylphenol
  • 2,4-Di-tert-butylphenol
  • 4-tert-Butylphenol

Uniqueness

2,4,5-Tri-tert-butylphenol is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. Compared to 2,4,6-Tri-tert-butylphenol, it has different reactivity and stability profiles, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

83875-92-7

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

2,4,5-tritert-butylphenol

InChI

InChI=1S/C18H30O/c1-16(2,3)12-10-14(18(7,8)9)15(19)11-13(12)17(4,5)6/h10-11,19H,1-9H3

InChI Key

XRXSBCHCLGSTHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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